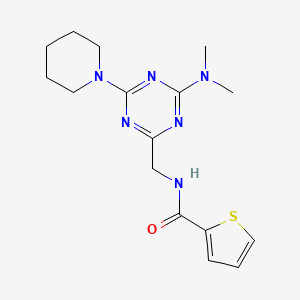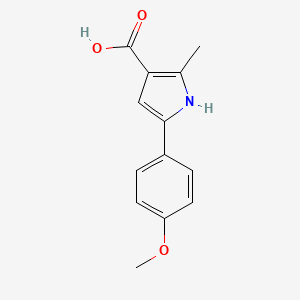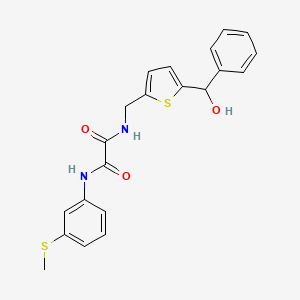![molecular formula C20H27NO7 B2741144 N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide CAS No. 1093407-99-8](/img/structure/B2741144.png)
N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with similar structures, such as (3aR,5R,5aS,8aS,8bR)-5-[(Dodecyloxy)methyl]-2,2-dimethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran and (3aR,5R,5aS,8aS,8bR)-2,2,5,7,7-Pentamethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran , are known. These compounds belong to the class of organic compounds known as dioxolanes . Dioxolanes are acyclic compounds containing a 1,3-dioxolane moiety, which is a six-membered saturated ring with two oxygen atoms at the 1- and 3-positions .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 3-bromopropanoic acid followed by the reaction of oxalyl chloride . The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis
The molecular structure of similar compounds consists of a six-membered saturated ring with two oxygen atoms at the 1- and 3-positions . They have defined stereocentres .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular formula of C22H40O6 and an average mass of 400.549 Da . The mono-isotopic mass is 400.282501 Da .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Practical Synthesis of CCR5 Antagonist
Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, demonstrating a new inexpensive method without chromatographic purification. This study highlights the synthesis process and potential applications in designing molecules for targeting specific receptors (Ikemoto et al., 2005).
Electrochromic Properties of Aromatic Polyamides
Wang and Hsiao (2011) explored the synthesis of redox-active aromatic polyamides, showcasing enhanced redox stability and electrochromic performance. The polyamides demonstrated potential for applications in electrochromic devices due to their color-changing properties upon oxidation (Wang & Hsiao, 2011).
New Synthesis of 2H-Pyran-2-one Compounds
Gelmi and Pocar (1992) reported on the synthesis of 2H-pyran-2-one compounds, providing insights into the chemical reactions and structural characteristics of pyran derivatives. This research contributes to the understanding of pyran compound synthesis and potential applications (Gelmi & Pocar, 1992).
Applications in Material Science and Chemistry
Synthesis and Antibacterial Activity of Oxadiazoles
Aghekyan et al. (2020) focused on synthesizing novel 1,3,4-oxadiazoles with potential antibacterial activity, highlighting the relevance of pyran derivatives in developing new antimicrobial agents. This study underlines the broader applications of such compounds beyond their basic chemical properties (Aghekyan et al., 2020).
Experimental and Computational Approaches on Pyran Derivatives
Saranya et al. (2020) investigated the corrosion mitigation properties of pyran derivatives, showcasing their potential as corrosion inhibitors. This research demonstrates the application of pyran derivatives in industrial applications, particularly in protecting metals against corrosion (Saranya et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO7/c1-6-23-12-9-7-11(8-10-12)21-17(22)15-13-14(26-19(2,3)25-13)16-18(24-15)28-20(4,5)27-16/h7-10,13-16,18H,6H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXCWELNNOIETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate](/img/structure/B2741067.png)



![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2741075.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide](/img/structure/B2741076.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2741077.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2741080.png)
![[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-(furan-2-ylmethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2741083.png)